1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine
Overview
Description
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the pyrazole ring and a carbonyl group linking the pyrazole to a methylpiperazine moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets in a variety of ways, often by binding to active sites and modulating the target’s activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
The compound’s molecular weight (22229 g/mol) and formula (C11H18N4O) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as copper or ruthenium . Industrial production methods often involve large-scale batch or continuous flow processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield hydrazine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent . In biology, it is used as a probe to study enzyme mechanisms and protein interactions . In the field of agrochemistry, it is explored for its potential as an insecticide and herbicide . Additionally, it has applications in materials science, where it is used as a building block for the synthesis of novel polymers and coordination complexes .
Comparison with Similar Compounds
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine can be compared with other pyrazole derivatives, such as 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole . While these compounds share the pyrazole core structure, their substituents and functional groups confer different biological activities and chemical reactivities . For instance, 3,5-dimethylpyrazole is known for its herbicidal properties, whereas 1-phenyl-3-methylpyrazole exhibits potent anticancer activity . The unique combination of the ethyl group and the carbonyl-linked methylpiperazine in this compound distinguishes it from other pyrazole derivatives and contributes to its specific biological and chemical properties .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-15-5-4-10(12-15)11(16)14-8-6-13(2)7-9-14/h4-5H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVOMELQZCWOPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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